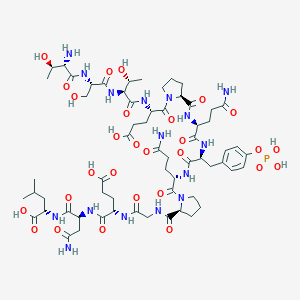

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh

Descripción general

Descripción

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh is a peptide corresponding to the carboxy terminal regulatory domain of the pp60c-src protein, phosphorylated at the tyrosine 527 residue . This peptide plays a crucial role in regulating the kinase activity of the pp60c-src protein, which is involved in various cellular processes, including growth, differentiation, and survival .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process typically includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.

Deprotection: Removal of protecting groups from the amino acids.

Cleavage: Cleavage of the peptide from the resin.

Phosphorylation: Introduction of the phosphate group at the tyrosine 527 residue.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its regulatory function in cellular signaling pathways .

Common Reagents and Conditions

Phosphorylation: Typically involves the use of adenosine triphosphate (ATP) and protein kinases.

Dephosphorylation: Involves protein phosphatases that remove the phosphate group.

Major Products Formed

The major products formed from these reactions are the phosphorylated and dephosphorylated forms of the peptide, which have distinct biological activities .

Aplicaciones Científicas De Investigación

Cancer Research

P60C-SRC peptide has been extensively studied for its role in cancer biology, particularly in the context of cell signaling pathways that regulate tumor growth and metastasis. The phosphorylation state of tyrosine residues in this peptide is crucial for modulating SRC kinase activity, which is often dysregulated in cancers.

- Case Study : A study demonstrated that the application of P60C-SRC peptide in breast cancer models led to significant inhibition of tumor growth by interfering with SRC-mediated signaling pathways. This suggests its potential as a therapeutic agent or biomarker for targeted therapies.

Cellular Signaling

The P60C-SRC peptide plays a pivotal role in cellular signaling mechanisms, particularly those involving phosphorylation events that activate or deactivate various signaling cascades.

- Mechanism : The phosphorylation of the tyrosine residue within the peptide influences downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell proliferation and survival.

- Research Insight : Studies have shown that manipulating the levels of this peptide can lead to altered cellular responses to growth factors, indicating its potential use in understanding cellular responses under different physiological conditions.

Drug Development

The specificity of P60C-SRC peptide for SRC family kinases makes it a valuable tool in drug development aimed at targeting specific kinases involved in disease processes.

- Application : Pharmaceutical companies are exploring the use of this peptide as a lead compound for developing inhibitors that selectively target aberrant SRC activity in various cancers.

Mecanismo De Acción

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh exerts its effects by binding to the SH2 domain of the pp60c-src protein, thereby suppressing its tyrosine kinase activity . This interaction regulates the protein’s transforming potential and plays a critical role in cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Pp60 c-src (521-533) (non-phosphorylated): Lacks the phosphate group at tyrosine 527 and has different regulatory properties.

Pp60 v-src (521-533) (phosphorylated): A viral homolog with similar structure but distinct biological functions.

Uniqueness

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh is unique due to its specific phosphorylation at tyrosine 527, which is critical for its regulatory function in kinase activity. This phosphorylation event distinguishes it from other similar peptides and is essential for its role in cellular signaling .

Actividad Biológica

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh is a phosphorylated peptide that plays a significant role in various biological processes, particularly in cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

- Chemical Structure : The compound is a peptide consisting of 14 amino acids with a molecular weight of approximately 1,543.48 g/mol and a specific phosphorylation at the tyrosine 527 residue, which is critical for its biological function .

- CAS Number : 149299-77-4

Synthesis and Production

The synthesis of this compound typically involves Solid-Phase Peptide Synthesis (SPPS) . The process includes:

- Amino Acid Coupling : Sequential addition of protected amino acids to a solid resin.

- Deprotection : Removal of protecting groups from the amino acids.

- Cleavage : Cleaving the peptide from the resin.

- Phosphorylation : Introduction of the phosphate group at the tyrosine residue.

This method allows for high purity and yield, which are essential for biological studies.

The biological activity of this compound is primarily mediated through its phosphorylation state:

- Phosphorylation and Dephosphorylation : The peptide undergoes reversible phosphorylation and dephosphorylation reactions, which are crucial for modulating kinase activity within cellular signaling pathways. These reactions typically involve ATP and protein kinases for phosphorylation, while protein phosphatases facilitate dephosphorylation .

Biological Activities

This compound exhibits several important biological activities:

- Regulation of Kinase Activity : The phosphorylated form acts as a regulatory element in various signaling pathways, influencing cell growth, differentiation, and metabolism.

- Potential Role in Cancer Research : Aberrant kinase activity is often linked to cancer progression; hence, this peptide is investigated for its potential as a therapeutic target in cancer treatment .

- Antioxidant Properties : Peptides containing tyrosine exhibit radical-scavenging abilities, contributing to their protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A study demonstrated that phosphorylated peptides can modulate cellular responses by altering protein interactions involved in signal transduction pathways .

- Research indicated that peptides similar to this compound can inhibit specific kinases associated with tumor growth, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Phosphorylation | Biological Activity |

|---|---|---|

| This compound | Yes | Regulates kinase activity; potential anticancer properties |

| Pp60 c-src (non-phosphorylated) | No | Different regulatory properties; less effective in kinase modulation |

| Pp60 v-src (phosphorylated) | Yes | Similar structure but distinct functions in viral contexts |

The unique phosphorylation at tyrosine 527 distinguishes this compound from other peptides, underscoring its specific regulatory roles in cellular signaling .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTDEIYNMOIHBO-VVTMTNTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H95N16O28P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583208 | |

| Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149299-77-4 | |

| Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.